molecular formula C20H17NO3 B14444887 3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide CAS No. 79212-86-5

3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide

Cat. No.: B14444887
CAS No.: 79212-86-5
M. Wt: 319.4 g/mol
InChI Key: ACRKCJUITULDPP-UHFFFAOYSA-N
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Description

3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and an amide linkage at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide typically involves the reaction of 9,10-anthraquinone with appropriate amine derivatives under specific conditions. One common method involves the reaction of 9,10-anthraquinone with propylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit certain enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

Properties

CAS No.

79212-86-5

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

3-(9,10-dioxoanthracen-2-yl)-N-propylprop-2-enamide

InChI

InChI=1S/C20H17NO3/c1-2-11-21-18(22)10-8-13-7-9-16-17(12-13)20(24)15-6-4-3-5-14(15)19(16)23/h3-10,12H,2,11H2,1H3,(H,21,22)

InChI Key

ACRKCJUITULDPP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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